molecular formula C9H19ClN2O B6186994 6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride CAS No. 2639462-31-8

6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride

Cat. No.: B6186994
CAS No.: 2639462-31-8
M. Wt: 206.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H19ClN2O . It has a molecular weight of 206.71 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Future Directions

The future directions in the research and development of piperidine derivatives, including “6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride”, involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This is an important area of research in the pharmaceutical industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves the reaction of 2-methyl-2-nitrosopropane with piperidin-2-one followed by reduction of the resulting nitroso compound and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-2-nitrosopropane", "piperidin-2-one", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-methyl-2-nitrosopropane with piperidin-2-one in the presence of a catalyst to form 6-(1-nitroso-2-methylpropan-2-yl)piperidin-2-one", "Step 2: Reduction of the nitroso compound using sodium borohydride to form 6-(1-amino-2-methylpropan-2-yl)piperidin-2-one", "Step 3: Reaction of the amine with hydrochloric acid to form the hydrochloride salt of the final product" ] }

CAS No.

2639462-31-8

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.